2-Benzylthioadenosine

P2Y1 Receptor Antagonist Platelet Aggregation

Standard adenosine agonists like NECA activate multiple receptor subtypes, confounding A3-specific signaling studies. This 2-benzylthioadenosine offers defined pharmacological selectivity. - **Target affinity**: A3 adenosine receptor (Ki = 68 nM); 28-fold higher affinity than 2-chloroadenosine at A3 - **Application**: Pharmacological tool for A3-mediated pathway elucidation in vitro; also probes P2Y receptors in pancreatic β-cells (100x ATP potency) - **Supply**: Validated synthetic route; scalable from mg to g quantities

Molecular Formula C17H19N5O4S
Molecular Weight 389.4 g/mol
Cat. No. B12100290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylthioadenosine
Molecular FormulaC17H19N5O4S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C17H19N5O4S/c18-14-11-15(21-17(20-14)27-7-9-4-2-1-3-5-9)22(8-19-11)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)
InChIKeyNHKVVDFZMRMNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylthioadenosine Procurement Guide


2-Benzylthioadenosine (CAS 43157-48-8) is a synthetic, C2-substituted adenosine analog characterized by a benzylthioether moiety. It is recognized as a potent and selective antagonist of the P2Y1 purinergic receptor, a property that distinguishes it from most adenosine analogs which primarily target adenosine receptors [1]. This compound is also identified as an inhibitor of methylthioadenosine phosphorylase (MTAP), an enzyme involved in polyamine biosynthesis and purine salvage . These dual activities position 2-benzylthioadenosine as a specialized tool compound for investigating purinergic signaling pathways, platelet aggregation mechanisms, and cancer cell vulnerabilities in MTAP-deficient contexts [1].

2-Benzylthioether adenosine analog with a defined receptor interaction profile
Notable binding affinity for the adenosine A3 receptor; supports A3-focused GPCR studies
Narrower pharmacological fingerprint compared to broad-spectrum adenosine agonists

Uniqueness of 2-Benzylthioadenosine


The precise pharmacological profile of 2-benzylthioadenosine is a direct consequence of its unique 2-benzylthio modification, which is not shared by common adenosine analogs like 2-chloroadenosine or NECA. While many adenosine analogs are non-selective adenosine receptor agonists, 2-benzylthioadenosine exhibits a distinct, high-affinity antagonist activity at the P2Y1 receptor [1]. This functional switch from agonist to antagonist, and from adenosine to P2Y receptor targeting, is a critical differentiation point. Furthermore, its reported inhibition of MTAP is another target engagement not found in standard analogs . Therefore, substituting with a generic adenosine analog would lead to completely different experimental outcomes, potentially invalidating studies designed around P2Y1 antagonism or MTAP-related cellular mechanisms.

2-Chloroadenosine
May exhibit substantially lower A3 receptor affinity; receptor engagement profile may shift, limiting direct interchangeability.
NECA (broad-spectrum agonist)
Activates multiple adenosine receptor subtypes simultaneously; can confound A3-specific signaling interpretation in model systems.
Other 2-substituted adenosine analogs
Substituent size, electronics, and hydrophobicity strongly influence adenosine receptor subtype selectivity; a direct swap may alter experimental outcomes.

2-Benzylthioadenosine vs. Structural Analogs


A3 Receptor Affinity vs. 2-Chloroadenosine

2-Benzylthioadenosine demonstrates high-affinity antagonist activity at the human P2Y1 receptor, with an IC50 of 11 nM in a functional calcium flux assay using washed human platelets. This is in stark contrast to adenosine, which is a natural agonist for P1 (adenosine) receptors and does not potently antagonize P2Y1 [1]. The binding affinity was further confirmed by a radioligand displacement assay, yielding a Ki of 12 nM [1]. This functional profile is unique among simple adenosine derivatives.

A3 Affinity vs. 2-Cl-Ado
Head-to-head
Ki = 68 nM (2-benzylthioadenosine)
vs. 1,900 nM (2-chloroadenosine)
28-fold higher affinity
Supports A3 receptor targeting; substitution may significantly alter binding affinity.
Radioligand binding, human A3 in CHO cells.
P2Y1 Receptor Antagonist Platelet Aggregation

Selectivity Profile vs. NECA

The triphosphate derivative, 2-benzylthio-ATP-α-S, exhibits significantly enhanced potency as an insulin secretagogue compared to ATP. In the rat isolated and perfused pancreas model, 2-benzylthio-ATP-α-S was approximately 100-fold more potent than ATP in amplifying glucose-induced insulin release [1]. This class-level inference is relevant to 2-benzylthioadenosine as it is a key precursor/metabolite and shares the same 2-benzylthio modification responsible for the enhanced activity.

Selectivity vs. NECA
Cross-study comparable
NECA Ki(A3) = 6.2 nM (broad-spectrum)
2-BTA Ki(A3) = 68 nM
NECA also potent at A1, A2A, A2B
Provides an alternative selectivity starting point; broad-spectrum agonist may confound A3-specific readouts.
Full receptor panel for 2-BTA not reported in this study.
Insulin Secretion P2Y Receptor Agonist Type 2 Diabetes

Chemical Stability of Nucleotide Analog

2-Benzylthioadenosine is reported to be a formidable inhibitor of methylthioadenosine phosphorylase (MTAP) . MTAP is a key enzyme in the methionine and purine salvage pathways, and its deficiency is common in several cancers, creating a synthetic lethal vulnerability. While many adenosine analogs do not target MTAP, this compound's activity offers a distinct research application for studying cancer cell metabolism and potential therapeutic strategies in MTAP-deficient tumors, such as pancreatic cancer and mesothelioma .

Chemical Stability
Class-level inference
Half-life 264 h (pH 7.4, 37°C)
Half-life 17.5 h (pH 1.4, 37°C)
High hydrolytic stability may support consistent in vitro assay performance.
Measured on the nucleotide analog 2-benzylthio-ATP-α-S; scaffold attribute.
MTAP Cancer Metabolism Enzyme Inhibition

Potent Insulin Secretagogue Activity

The triphosphate analog 2-benzylthio-ATP-α-S demonstrates high chemical stability. Hydrolysis of the phosphoester bond, the primary degradation pathway at physiological pH (7.4, 37°C), was slow with a half-life of 264 hours. Even under gastric conditions (pH 1.4, 37°C), the half-life was 17.5 hours, with the terminal phosphate being the only detectable hydrolysis product [1]. This contrasts sharply with ATP, which is known to be rapidly degraded by ectonucleotidases. The 2-benzylthio modification contributes to this enhanced stability.

Insulin Secretion Potency
Cross-study comparable
2-Benzylthio-ATP-α-S: ~100-fold more potent than ATP
ATP-α-S: ~10-fold more potent than ATP
Supports P2Y-mediated insulin secretion research; benzylthio modification enhances potency in this model.
Isolated perfused rat pancreas, 8.3 mM glucose.
Chemical Stability Phosphorothioate In Vitro Assay

2-Benzylthioadenosine Research Applications


A3 Receptor Agonist in GPCR Studies

2-Benzylthioadenosine's potent and selective P2Y1 antagonism (IC50 11 nM) makes it a gold-standard tool compound for studying the role of P2Y1 receptors in platelet activation, aggregation, and thrombus formation . This application is directly supported by its functional activity in washed human platelet assays .

Purinergic Signaling Probe

Based on the 100-fold enhanced insulinotropic potency of its triphosphate derivative (2-benzylthio-ATP-α-S) in the isolated perfused rat pancreas model, 2-benzylthioadenosine serves as a valuable research tool for dissecting the P2Y receptor subtypes involved in glucose-stimulated insulin secretion . It can help differentiate between the roles of various P2Y receptors in this process.

Medicinal Chemistry Optimization Scaffold

The compound's reported activity as an MTAP inhibitor positions it as a key probe for investigating metabolic vulnerabilities in MTAP-null cancer cell lines, including pancreatic cancer and mesothelioma . This application is distinct from that of general adenosine analogs and leverages a specific, therapeutically relevant target .

Long-Duration In Vitro Functional Assays Requiring Stable Nucleotide Analog

The exceptional chemical stability of the 2-benzylthio-modified ATP analog (half-life of 264 hours at pH 7.4) suggests that 2-benzylthioadenosine itself is a robust molecule suitable for experimental setups that demand prolonged exposure times, such as extended cell culture treatments or perfusion experiments, where standard nucleotides would be rapidly degraded .

Application
Selection Property
Validation Focus
A3 receptor signaling studies
Adenosine A3 receptor binding profile
Subtype selectivity in radioligand binding assays
P2Y receptor function (pancreatic models)
Reported P2Y agonist activity
Insulin secretion response in perfused pancreas model
A3 agonist lead optimization
SAR scaffold (2-benzylthio)
Receptor affinity and selectivity tuning

Technical Documentation Hub

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46 linked technical documents
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